molecular formula C13H11BrZn B14892966 4-(3-Methylphenyl)phenylZinc bromide

4-(3-Methylphenyl)phenylZinc bromide

Cat. No.: B14892966
M. Wt: 312.5 g/mol
InChI Key: WSVNUSNZNRJTND-UHFFFAOYSA-M
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Description

4-(3-Methylphenyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner in the formation of carbon-carbon bonds. The presence of the zinc atom in the molecule imparts unique reactivity, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylphenyl)phenylzinc bromide typically involves the reaction of 4-bromo-3-methylbiphenyl with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

4-Bromo-3-methylbiphenyl+Zn4-(3-Methylphenyl)phenylzinc bromide\text{4-Bromo-3-methylbiphenyl} + \text{Zn} \rightarrow \text{this compound} 4-Bromo-3-methylbiphenyl+Zn→4-(3-Methylphenyl)phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)phenylzinc bromide undergoes various types of reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.

    Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.

Common Reagents and Conditions

    Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are often used as catalysts.

    Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent.

    Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures to optimize reaction rates.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-(3-Methylphenyl)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a tool for modifying biomolecules, enabling the study of biological pathways and mechanisms.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4-(3-Methylphenyl)phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophile and the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • 4-Fluorophenylzinc bromide
  • Benzylzinc bromide

Uniqueness

4-(3-Methylphenyl)phenylzinc bromide is unique due to the presence of the methyl group on the phenyl ring, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other similar organozinc compounds and makes it particularly useful in specific synthetic applications.

Properties

Molecular Formula

C13H11BrZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-3-phenylbenzene

InChI

InChI=1S/C13H11.BrH.Zn/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h3-10H,1H3;1H;/q-1;;+2/p-1

InChI Key

WSVNUSNZNRJTND-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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